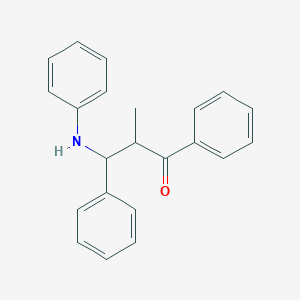
2-Methyl-3-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 2-methyl-3-pentenoic acid and methanol. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-pentenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-pentenoic acid with methanol in the presence of an acid catalyst. Another method involves the methoxycarbonylation of 1,3-butadiene using palladium catalysts .
Industrial Production Methods
In industrial settings, this compound is often produced through the methoxycarbonylation of 1,3-butadiene. This process involves the use of palladium catalysts and specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products
Oxidation: 2-Methyl-3-pentenoic acid.
Reduction: 2-Methyl-3-pentenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-pentenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-pentenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases and other enzymes in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-pentenoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-pentenoate: Lacks the methyl group at the 3-position.
2-Methyl-3-pentenoic acid: The parent acid of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
Properties
Molecular Formula |
C6H9O2- |
|---|---|
Molecular Weight |
113.13 g/mol |
IUPAC Name |
2-methylpent-3-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/p-1 |
InChI Key |
NFRJJFMXYKSRPK-UHFFFAOYSA-M |
Canonical SMILES |
CC=CC(C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



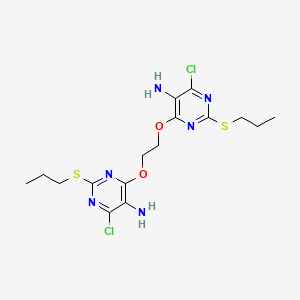
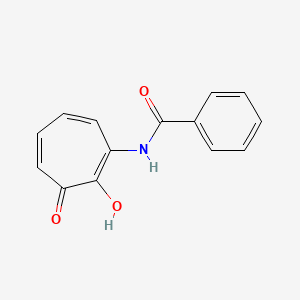
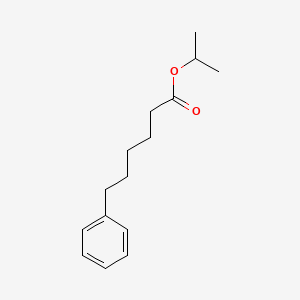
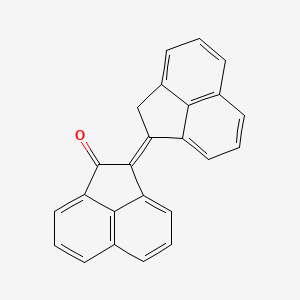
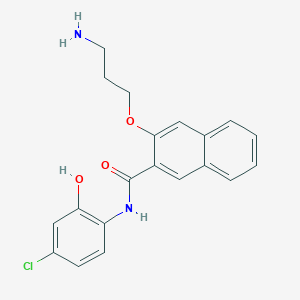
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
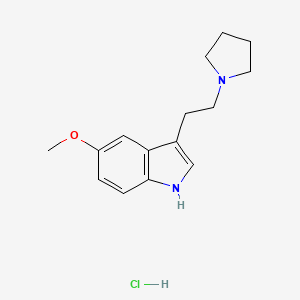
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
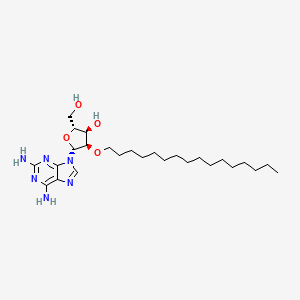
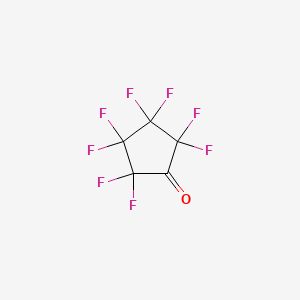
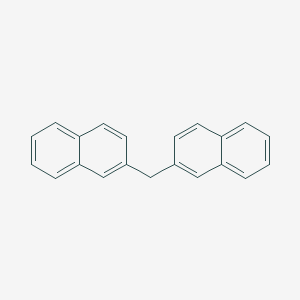
![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
